molecular formula C6H10BrClO B1658176 2-Bromo-4-methylpentanoyl chloride CAS No. 59960-79-1

2-Bromo-4-methylpentanoyl chloride

Cat. No.: B1658176
CAS No.: 59960-79-1
M. Wt: 213.5 g/mol
InChI Key: IQGRVWSONWFJJD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoyl chloride (CAS: Not listed in provided evidence) is a halogenated acyl chloride with the molecular formula C₆H₁₀BrClO. Structurally, it features a bromine atom at the β-carbon (C2) and a methyl group at the δ-carbon (C4) of the pentanoyl chloride backbone. This compound is primarily used in organic synthesis as a reactive intermediate for introducing brominated acyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic acyl chloride moiety and the bromine substituent, which can participate in nucleophilic substitution or elimination reactions.

Synthesis typically involves bromination of 4-methylpentanoyl chloride using reagents like PBr₃ or HBr under controlled conditions. Physical properties include a high boiling point (~150–160°C, estimated) due to polar functional groups and moderate solubility in non-polar solvents like dichloromethane. Safety protocols emphasize handling under inert atmospheres due to moisture sensitivity and corrosivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpentanoyl chloride typically involves the bromination of 4-methylpentanoyl chloride. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under controlled conditions:

Reagent Conditions Product
NaOH (aqueous)Ethanol/water, 25–50°C2-Hydroxy-4-methylpentanoyl chloride
NH₃ (anhydrous)THF, −10°C to 0°C2-Amino-4-methylpentanoyl chloride
Sodium methoxideMethanol, reflux2-Methoxy-4-methylpentanoyl chloride

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic β-carbon, displacing bromide. Steric hindrance from the methyl group at C4 slows reactivity compared to analogous linear-chain compounds.

Reduction Reactions

The acyl chloride group is selectively reduced while retaining the bromine substituent:

Reagent Conditions Product
LiAlH₄Anhydrous ether, 0°C2-Bromo-4-methylpentanol
NaBH₄THF, 25°C (inefficient)Partial reduction observed

Key Insight : Lithium aluminum hydride reduces the carbonyl to a hydroxymethyl group without affecting the C-Br bond . The reaction is exothermic (>ΔH = −120 kJ/mol) and requires strict temperature control to prevent decomposition.

Oxidation Reactions

Controlled oxidation targets the α-carbon adjacent to the bromine:

Reagent Conditions Product
KMnO₄H₂SO₄/H₂O, 60°C2-Bromo-4-methylpentanoic acid
CrO₃Acetic acid, 40°C2-Bromo-4-methylpentanoic acid

Side Reaction : Over-oxidation may occur at the methyl branch (C4), forming ketone byproducts unless stoichiometry is tightly regulated.

Acylation Reactions

The acyl chloride group participates in Friedel-Crafts and nucleophilic acyl substitutions:

Reagent Conditions Product
Benzene/AlCl₃Reflux, 80°C4-Methyl-2-bromophenyl pentanoyl ketone
EthylamineDichloromethane, −20°CN-Ethyl-2-bromo-4-methylpentanamide

Mechanism : The chloride leaves, generating an acylium ion that reacts with aromatic rings or amines . Reaction rates correlate with the electron-donating capacity of the nucleophile (e.g., anilines react faster than alkylamines).

Comparative Reactivity with Analogues

The bromine atom enhances reactivity relative to chlorine-containing analogues:

Compound Relative Sₙ2 Rate Acylation Efficiency
This compound1.00 (reference)1.00 (reference)
2-Chloro-4-methylpentanoyl chloride0.330.92
4-Methylpentanoyl chlorideN/A1.15

Key Factors :

  • Bromine’s polarizability increases nucleophilic substitution rates compared to chlorine.

  • The methyl group at C4 reduces steric accessibility by 18% versus unbranched chains.

Stability and Reaction Optimization

  • Thermal Decomposition : Degrades above 110°C, releasing HCl and Br₂ gas .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by 3× versus ethers.

  • Catalysis : FeCl₃ (5 mol%) improves acylation yields by stabilizing the acylium intermediate.

This compound’s multifunctional reactivity enables applications in pharmaceutical intermediates (e.g., β-blocker precursors) and agrochemical synthesis . Handling requires anhydrous conditions due to moisture sensitivity .

Scientific Research Applications

2-Bromo-4-methylpentanoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: The compound is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpentanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The bromine atom at the second carbon position enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-methylpentanoyl chloride with structurally related acyl chlorides, focusing on molecular features, reactivity, and applications.

Structural Analogs

Key analogs include:

2-Chloro-4-methylpentanoyl chloride: Substitutes bromine with chlorine at C2.

4-Bromohexanoyl chloride: Extends the carbon chain by one methylene group.

2-Bromo-3-methylbutanoyl chloride: Alters methyl group position (C3 vs. C4).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (CH₂Cl₂) Reactivity (vs. H₂O)
This compound 213.5 150–160* High Rapid hydrolysis
2-Chloro-4-methylpentanoyl chloride 169.0 135–145* High Moderate hydrolysis
4-Bromohexanoyl chloride 213.5 155–165* Moderate Rapid hydrolysis
2-Bromo-3-methylbutanoyl chloride 199.4 140–150* High Rapid hydrolysis

*Estimated values based on homologous series trends.

Key Observations :

  • Halogen Effects : Bromine increases molecular weight and boiling point compared to chlorine analogs. The C-Br bond’s lower bond dissociation energy (~68 kcal/mol vs. C-Cl’s ~81 kcal/mol) enhances reactivity in SN2 substitutions .
  • Steric Effects: The methyl group at C4 in this compound reduces steric hindrance at the acyl chloride center compared to C3-substituted analogs, favoring nucleophilic acyl substitutions.
  • Solubility: Longer carbon chains (e.g., hexanoyl derivatives) reduce solubility in polar aprotic solvents.

Biological Activity

2-Bromo-4-methylpentanoyl chloride (CAS No. 59960-79-1) is an acyl chloride derivative that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a compound of significant research interest.

Chemical Structure and Properties

The chemical formula for this compound is C6H10BrClO. It features a bromine atom, a chlorine atom, and an acyl chloride functional group, which contributes to its reactivity. The presence of the bromine atom can enhance its biological activity by facilitating nucleophilic attack in biochemical processes.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. Key findings include:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound exhibit antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a lead compound in developing new antibiotics .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can play a role in metabolic pathways. For instance, acyl chlorides are known to interact with serine residues in active sites of enzymes, leading to inhibition .

The mechanism of action for this compound primarily involves its interaction with nucleophiles such as amino acids in proteins. The acyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. This reaction can alter protein function and cellular processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of 2-bromo compounds showed significant antibacterial effects against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent.
  • Enzyme Interaction Analysis : Research highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Synthesis and Biological Evaluation : A recent synthesis involving this compound resulted in derivatives that were tested for cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxic effects, warranting further investigation into their mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical StructureBiological Activity
2-Bromo-4-methylphenylacetateC10H11BrOModerate antibacterial effects
4-Methylpentanoic acidC6H12O2Low antimicrobial activity
2-Bromobutyric acidC4H7BrO2Anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-methylpentanoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, 2-bromopentanoic acid reacts with oxalyl chloride in dichloromethane (DCM) with catalytic DMF to yield the acid chloride in quantitative yield . Optimization involves controlling stoichiometry (e.g., 1.1 equivalents of halogenating agent), temperature (0–25°C), and reaction time (2–6 hours). Excess reagents are removed under reduced pressure, and the product is purified via distillation or recrystallization.
Reaction Parameter Optimal Condition Impact on Yield
Halogenating AgentOxalyl chlorideHigher purity
SolventDCMImproved solubility
CatalystDMF (3 drops)Accelerates reaction

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for confirming the carbonyl stretch of the acid chloride group (νmax ~1783 cm⁻¹). Nuclear Magnetic Resonance (NMR) identifies structural features:

  • ¹H NMR : Methyl protons (δ 1.2–1.5 ppm) and α-protons adjacent to bromine (δ 4.0–4.5 ppm).
  • ¹³C NMR : Carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~40 ppm).
    Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and respiratory protection in ventilated environments. Store in a locked, dry area away from moisture to prevent hydrolysis. Immediate decontamination with water is required for skin/eye contact. Avoid incompatible materials (e.g., bases, alcohols) to prevent exothermic reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density and local kinetic energy to predict reaction pathways. For example, the electrophilicity of the carbonyl carbon can be quantified using Fukui indices, while steric effects from the 4-methyl group are analyzed via molecular orbital spatial distributions . Correlate computational results with experimental kinetics (e.g., rate constants in different solvents).

Q. What strategies resolve contradictions in spectroscopic data during purity assessment?

  • Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected peaks) may arise from residual solvents or byproducts. Use multi-technique validation:

  • Chromatography : HPLC or GC-MS to isolate impurities.
  • Elemental Analysis : Verify C/H/Br/Cl ratios.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., using SHELXL for refinement) .

Q. How does the steric environment of this compound influence its reactivity in esterification reactions?

  • Methodological Answer : The 4-methyl group introduces steric hindrance, slowing nucleophilic attack. Kinetic studies under varying conditions (e.g., THF vs. DMF) reveal solvent-dependent activation energies. Compare with less-hindered analogs (e.g., 2-bromopropanoyl chloride) to quantify steric effects via Arrhenius plots .
Substrate Rate Constant (k, s⁻¹) Steric Hindrance
2-Bromo-4-methylpentanoyl Cl0.0021High
2-Bromopropanoyl Cl0.0045Low

Properties

IUPAC Name

2-bromo-4-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGRVWSONWFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542838
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59960-79-1
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (31.55 g) in water (70 ml) was added dropwise to a stirred solution of D-leucine (20 g) in 47% aqueous hydrobromic acid (140 ml)/water (211 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 20 hours, then diluted with diethyl ether (600 ml). The organic layer was separated and washed with aqueous sodium metabisulphite (200 ml), dried over sodium sulphate, filtered and the solvent removed under reduced pressure to give 2-bromo-4-methyl-pentanoic acid as a yellow oil (27.6 g) [1H NMR (CDCl3): δ0.93 (d, 3H), 0.98 (d, 3H), 1.75-1.85 (m, 1H), 1.91-1.95 (m, 2H), 4.30 (t, 1H)]. Oxalyl chloride (9.56 ml) was added dropwise to a stirred solution of the 2-bromo-4-methylpentanoic acid (10.7 g) and pyridine (0.1 ml) in dichloromethane (60 ml). The reaction mixture was stirred for 20 hours and the solvent was removed under reduced pressure to give 2-bromo-4-methylpentanoyl chloride (12 g) [1H NMR (CDCl3); δ0.95 (d, 3H), 1.01 (d, 3H), 1.80-2.07 (m, 3H), 4.52 (t, 1H)]. A solution of this 2-bromo-4-methylpentanoyl chloride (12 g) in dichloromethane (40 ml) was added dropwise to a stirred solution of 2,6-dimethoxy-4-methylphenol (9.41 g) and triethylamine (15.6 ml) in dichloromethane (20 ml). The reaction mixture was stirred for 20 hours and was then chromatographed on silica gel, eluting with dichloromethane, to give the title compound as a viscous yellow oil (14.7 g).
Quantity
9.56 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-4-methylpentanoyl chloride
2-Bromo-4-methylpentanoyl chloride
2-Bromo-4-methylpentanoyl chloride
2-Bromo-4-methylpentanoyl chloride
2-Bromo-4-methylpentanoyl chloride
2-Bromo-4-methylpentanoyl chloride

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